A Technical Guide to the Chemical Properties and Applications of 2,3-Dimethoxy-6-nitropyridine
A Technical Guide to the Chemical Properties and Applications of 2,3-Dimethoxy-6-nitropyridine
Authored for Senior Researchers and Drug Development Professionals
Executive Summary
2,3-Dimethoxy-6-nitropyridine is a substituted heterocyclic compound of significant interest in synthetic organic chemistry. Its strategic placement of electron-donating methoxy groups and a potent electron-withdrawing nitro group on the pyridine scaffold makes it a highly versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, core reactivity, and applications, with a particular focus on its role as a precursor in the development of novel therapeutic agents. The pyridine motif is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs, which underscores the importance of functionalized building blocks like the title compound.[1][2]
Physicochemical and Structural Properties
2,3-Dimethoxy-6-nitropyridine (CAS Number: 79491-44-4) is a crystalline solid at room temperature. The molecule's properties are dictated by the interplay between the aromatic pyridine ring, the electron-donating character of the two methoxy groups at the C2 and C3 positions, and the strong electron-withdrawing nature of the nitro group at the C6 position. This substitution pattern polarizes the molecule and governs its reactivity and intermolecular interactions.
| Property | Value | Source(s) |
| CAS Number | 79491-44-4 | [3] |
| Molecular Formula | C₇H₈N₂O₄ | N/A |
| Molecular Weight | 184.15 g/mol | [4] |
| Appearance | Pale yellow crystalline solid (predicted) | [4] |
| Melting Point | Data not available; Analog (2,6-Dimethoxy-3-nitropyridine) melts at 88-94 °C. | [4] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | Inferred from structure |
Spectroscopic Profile
A comprehensive understanding of a molecule's spectroscopic signature is critical for reaction monitoring and structural confirmation. While specific experimental spectra for 2,3-Dimethoxy-6-nitropyridine are not widely published, its profile can be reliably predicted based on its functional groups and data from closely related analogs.[5][6][7]
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Key vibrational bands are expected in the following regions:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the two methoxy groups.
-
~1550-1500 cm⁻¹ & ~1360-1290 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the NO₂ group, respectively. These are among the most intense features in the spectrum.[5]
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.
-
~1250-1000 cm⁻¹: Strong C-O-C stretching vibrations from the dimethoxy substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The aromatic region will feature two doublets corresponding to the protons at the C4 and C5 positions.
-
H5: Expected to be further downfield due to the deshielding effect of the adjacent nitro group.
-
H4: Expected to be slightly upfield relative to H5.
-
The two methoxy groups (-OCH₃) will appear as distinct singlets in the aliphatic region (~3.8-4.1 ppm), with their exact chemical shifts influenced by their position relative to the nitrogen and nitro groups.
-
-
¹³C NMR: The carbon spectrum will show seven distinct signals.
-
C6: The carbon bearing the nitro group will be significantly deshielded.
-
C2 & C3: The carbons attached to the methoxy groups will also be downfield.
-
C4 & C5: Aromatic carbons with attached protons.
-
Methoxy Carbons: Two signals in the aliphatic region (~55-60 ppm).
-
Mass Spectrometry
In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 184.15 or 185.15, respectively. Common fragmentation patterns would likely involve the loss of a nitro group (-NO₂, 46 Da), a methoxy group (-OCH₃, 31 Da), or a methyl radical (-CH₃, 15 Da).
Synthesis and Chemical Reactivity
The utility of 2,3-Dimethoxy-6-nitropyridine stems from its designed reactivity, serving as a stable precursor for more complex derivatives.
Synthetic Pathways
The most logical and field-proven approach to synthesizing this molecule involves the nucleophilic aromatic substitution (SₙAr) of a suitable halogenated precursor. A common starting material is 2,6-dichloro-3-nitropyridine, which can be sequentially substituted.[1][8] The differential reactivity of the chlorine atoms—one ortho and one para to the activating nitro group—allows for controlled, stepwise substitution.
Caption: General workflow for the synthesis of 2,3-Dimethoxy-6-nitropyridine.
This protocol is based on established methodologies for the methoxylation of chloronitropyridines.[8]
-
Step 1: Mono-methoxylation. To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol at 15°C, add a solution of sodium methoxide (1.05 eq) in methanol dropwise, maintaining the temperature below 30°C.
-
Reaction Monitoring. Stir the mixture at 25-30°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of 2-chloro-6-methoxy-3-nitropyridine.[9]
-
Step 2: Di-methoxylation. To the reaction mixture, add an additional portion of sodium methoxide (1.2 eq) and heat the mixture to reflux (approx. 65°C).
-
Reaction Completion. Maintain reflux for 4-6 hours or until TLC indicates the complete consumption of the mono-substituted intermediate.
-
Work-up. Cool the reaction mixture to room temperature and quench by pouring it into ice water.
-
Isolation. The product, 2,3-Dimethoxy-6-nitropyridine, may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Core Reactivity
The true synthetic value of 2,3-Dimethoxy-6-nitropyridine lies in the selective transformation of the nitro group.
Caption: The primary and most crucial reaction of the title compound.
Reduction of the Nitro Group: The conversion of the nitro group to a primary amine is the most pivotal reaction, unlocking a vast array of subsequent chemical transformations. This is typically achieved under mild and high-yielding conditions.
-
Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a palladium-on-carbon catalyst (Pd/C) in a solvent like methanol or ethyl acetate is a clean and efficient method.
-
Metallic Reduction: Reagents such as stannous chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid are robust and widely used alternatives.[8]
The resulting product, 2,3-Dimethoxy-pyridin-6-amine , is a highly valuable intermediate. The newly formed amino group can act as a nucleophile, enabling the construction of fused heterocyclic systems, amide bond formation, or participation in cross-coupling reactions.
Applications in Drug Discovery and Development
Nitropyridines are indispensable precursors for a wide range of bioactive molecules.[1] The transformation of 2,3-Dimethoxy-6-nitropyridine into its corresponding 6-amino derivative provides a direct entry point to scaffolds of high therapeutic relevance.
-
Kinase Inhibitors: The pyridine and fused pyrido[2,3-d]pyrimidine scaffolds are core components of numerous kinase inhibitors used in oncology.[10] The 6-amino-2,3-dimethoxypyridine intermediate can be elaborated through condensation reactions to build these complex heterocyclic systems, which are designed to target specific enzymes like EGFR.[10]
-
Antimicrobial and Anti-inflammatory Agents: The pyridine nucleus is a common feature in compounds developed for their antimicrobial and anti-inflammatory properties.[4] The functional handles on this building block allow for systematic modification to optimize biological activity and pharmacokinetic properties.
-
CNS-Active Agents: The ability to cross the blood-brain barrier makes pyridine derivatives attractive candidates for developing treatments for neurodegenerative diseases and other central nervous system disorders.[1]
The strategic dimethoxy substitution pattern can also serve to block metabolic hotspots or fine-tune the electronic and steric properties of the final drug candidate, enhancing its efficacy and safety profile.
Safety and Handling
As with all nitroaromatic compounds, 2,3-Dimethoxy-6-nitropyridine should be handled with care in a well-ventilated chemical fume hood. Based on data for structurally similar compounds like 2-amino-6-methoxy-3-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine, the following hazards should be assumed:[9][11]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile), is mandatory.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 79491-44-4|2,3-Dimethoxy-6-nitropyridine|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
